4-[2-(3,4-Dimethoxyphenyl)ethyl]-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that includes a benzothieno pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps. One common route includes the reaction of 3,4-dimethoxyphenethylamine with a thiol-containing reagent to introduce the sulfanyl group. This intermediate is then cyclized with a benzothieno pyrimidinone precursor under specific conditions to form the final compound .
Industrial Production Methods
large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfanyl group or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings .
Scientific Research Applications
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine
- 3,4-dimethoxyphenethylamine
Uniqueness
What sets 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one apart is its specific combination of functional groups and its unique benzothieno pyrimidinone core. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications .
Properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S2/c1-24-14-8-7-12(11-15(14)25-2)9-10-22-19(23)17-13-5-3-4-6-16(13)27-18(17)21-20(22)26/h7-8,11H,3-6,9-10H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGSHFZESXWOGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(NC2=S)SC4=C3CCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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